molecular formula C11H14FNO2 B8343770 2-(6-Fluorochroman-8-yloxy)ethylamine

2-(6-Fluorochroman-8-yloxy)ethylamine

Cat. No.: B8343770
M. Wt: 211.23 g/mol
InChI Key: QHPCUVXBWOQMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluorochroman-8-yloxy)ethylamine is an ethylamine derivative featuring a fluorinated chroman ring system.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

2-[(6-fluoro-3,4-dihydro-2H-chromen-8-yl)oxy]ethanamine

InChI

InChI=1S/C11H14FNO2/c12-9-6-8-2-1-4-15-11(8)10(7-9)14-5-3-13/h6-7H,1-5,13H2

InChI Key

QHPCUVXBWOQMGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)OCCN)OC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core structural motifs with other ethylamine derivatives:

  • 2-(tert-Butyloxy)-ethylamine hydrochloride (): Features a bulky tert-butyl ether group, reducing polarity compared to the fluorochroman system.
  • Ethylamine (): A simple primary amine lacking aromatic or ether substituents.

Physicochemical Properties

Critical properties for ethylamine () provide a baseline for comparing derivatives:

Property Ethylamine 2-(tert-Butyloxy)-ethylamine HCl 2-(3,4-Dihydroxyphenyl)ethylamine HCl 2-(6-Fluorochroman-8-yloxy)ethylamine
Molecular Weight (g/mol) 45.08 170.65 ~215.67* N/A
Critical Temp. (K) 456.65 N/A N/A N/A
Critical Pressure (bar) 55.6 N/A N/A N/A

*Estimated based on formula C₈H₁₁NO₂·HCl.

The fluorochroman group in the target compound likely increases molecular weight and lipophilicity compared to ethylamine, while the tert-butyloxy group in enhances steric bulk.

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